2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate
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Overview
Description
2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a nitrophenyl group, a sulfonylamino group, and a dichloroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate typically involves multiple steps. One common synthetic route starts with the reaction of 4-nitrobenzenesulfonyl chloride with ethylenediamine to form 2-[(4-nitrophenyl)sulfonylamino]ethylamine. This intermediate is then reacted with dichloroacetic acid or its derivatives under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The dichloroacetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted dichloroacetate derivatives.
Scientific Research Applications
2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonylamino group can form hydrogen bonds with biological molecules, affecting their function. The dichloroacetate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(4-nitrophenyl)sulfonylamino]acetate: Similar structure but lacks the dichloroacetate moiety.
4-Nitrophenylsulfonamide: Contains the nitrophenyl and sulfonylamino groups but lacks the ethyl and dichloroacetate components.
Uniqueness
2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate is unique due to the presence of the dichloroacetate moiety, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(4-nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O6S/c11-9(12)10(15)20-6-5-13-21(18,19)8-3-1-7(2-4-8)14(16)17/h1-4,9,13H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAOBURUULWHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCOC(=O)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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